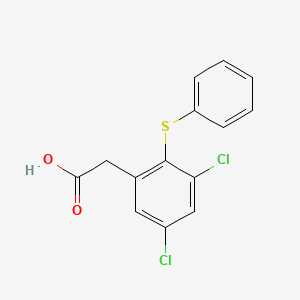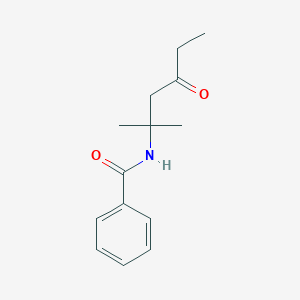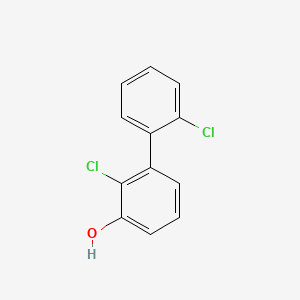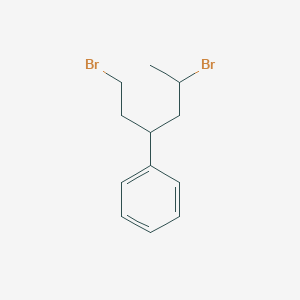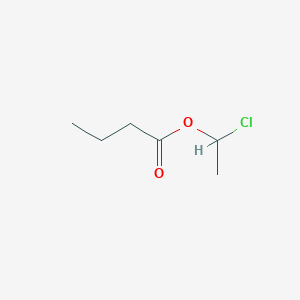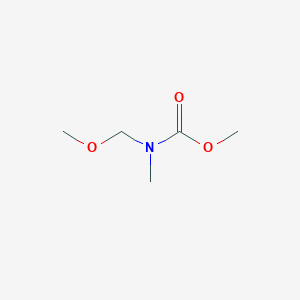
Bis(3-chloropropyl)(phenyl)arsane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(3-chloropropyl)(phenyl)arsane: is an organoarsenic compound with the chemical formula C_9H_13AsCl_2 It is a derivative of arsane, where two 3-chloropropyl groups and one phenyl group are attached to the arsenic atom
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Bis(3-chloropropyl)(phenyl)arsane typically involves the reaction of phenylarsine with 3-chloropropyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The general reaction scheme is as follows:
PhAsH2+2ClCH2CH2CH2Cl→PhAs(CH2CH2CH2Cl)2+2HCl
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of industrial reactors and precise control of temperature and pressure to achieve the desired reaction outcome.
化学反应分析
Types of Reactions: Bis(3-chloropropyl)(phenyl)arsane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic oxides.
Reduction: Reduction reactions can convert it back to its parent arsane compound.
Substitution: The chloropropyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium azide or sodium thiolate are often employed.
Major Products Formed:
Oxidation: Arsenic oxides and chlorinated by-products.
Reduction: Phenylarsine and related derivatives.
Substitution: Various substituted arsane compounds depending on the nucleophile used.
科学研究应用
Chemistry: Bis(3-chloropropyl)(phenyl)arsane is used as a precursor in the synthesis of other organoarsenic compounds. It serves as an intermediate in the preparation of complex molecules for research purposes.
Biology and Medicine: In biological research, this compound is studied for its potential use in developing arsenic-based drugs. Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals. It is also investigated for its potential use in semiconductor manufacturing due to its arsenic content.
作用机制
The mechanism of action of Bis(3-chloropropyl)(phenyl)arsane involves its interaction with cellular components. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can induce cytotoxic effects. The molecular targets include enzymes involved in cellular respiration and DNA synthesis.
相似化合物的比较
Triphenylarsine (As(C_6H_5)_3): Another organoarsenic compound with three phenyl groups attached to arsenic.
Bis(2-chloroethyl)arsine: Similar structure but with 2-chloroethyl groups instead of 3-chloropropyl.
Uniqueness: Bis(3-chloropropyl)(phenyl)arsane is unique due to the presence of both chloropropyl and phenyl groups. This combination imparts distinct chemical properties, making it versatile for various applications. Its ability to undergo multiple types of chemical reactions and its potential use in different fields highlight its significance.
属性
CAS 编号 |
75396-00-8 |
|---|---|
分子式 |
C12H17AsCl2 |
分子量 |
307.09 g/mol |
IUPAC 名称 |
bis(3-chloropropyl)-phenylarsane |
InChI |
InChI=1S/C12H17AsCl2/c14-10-4-8-13(9-5-11-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2 |
InChI 键 |
IDGVQEYKUFXDHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)[As](CCCCl)CCCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


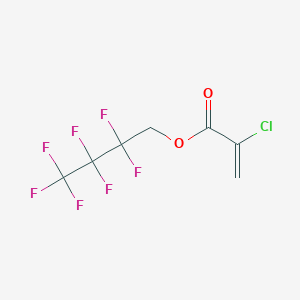
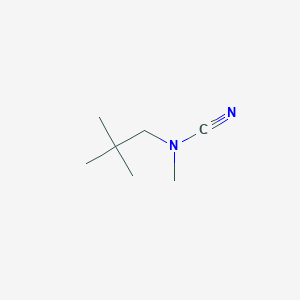
![2-[(Benzylamino)methyl]-4-nitrophenol](/img/structure/B14434807.png)
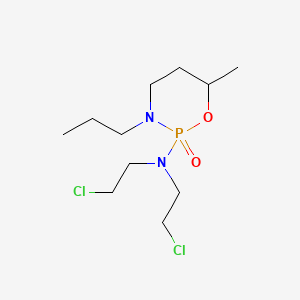
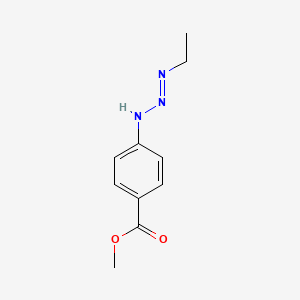
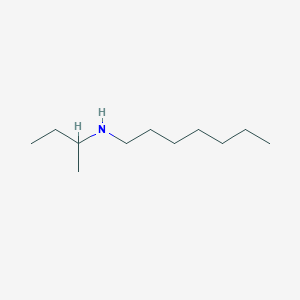
![Naphth[1,2-d]oxazole, 2-(4-methoxyphenyl)-](/img/structure/B14434822.png)
